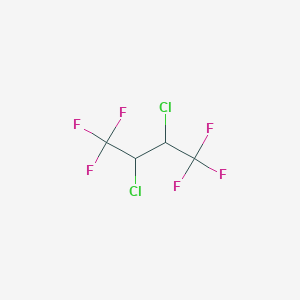

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

Übersicht

Beschreibung

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is an organofluorine compound with the molecular formula C4H2Cl2F6. It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a butane backbone. This compound is known for its high stability and unique chemical properties, making it of interest in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of hexafluorobutene. One common method is the chlorination of 1,1,1,4,4,4-hexafluorobutene using chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully monitored to optimize yield and purity. The final product is purified through distillation and other separation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.

Major Products Formed

Substitution: Formation of iodinated or brominated derivatives.

Oxidation: Production of hexafluorobutanol or hexafluorobutanone.

Reduction: Generation of partially dechlorinated butane derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:

Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,4,4,4-Hexafluorobutane: Lacks chlorine atoms, making it less reactive in substitution reactions.

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutene: Contains a double bond, leading to different reactivity and applications.

2,3-Dichloro-1,1,1,4,4,4-hexafluoropropane: Shorter carbon chain, resulting in different physical and chemical properties.

Uniqueness

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its combination of chlorine and fluorine atoms, which imparts high stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and materials .

Biologische Aktivität

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (CAS No. 384-54-3) is a chemical compound with significant industrial applications, particularly in the manufacturing of fluorinated compounds. Its unique molecular structure, characterized by the presence of chlorine and fluorine atoms, contributes to its biological activity and potential health impacts. This article explores the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂Cl₂F₆ |

| Molecular Weight | 234.96 g/mol |

| Boiling Point | 83-84 °C |

| Density | 1.557 g/cm³ |

| Flash Point | 12.3 °C |

| Hazard Classification | Irritant (Xi) |

Structure

The compound's structure includes multiple halogen atoms that influence its reactivity and stability. The presence of both chlorine and fluorine makes it a part of the per- and polyfluoroalkyl substances (PFAS) family.

Research indicates that compounds like this compound can exhibit biological activities due to their interactions with cellular systems. These interactions may involve:

- Endocrine Disruption : Some studies suggest that certain PFAS can disrupt hormonal functions by mimicking or blocking hormones.

- Cytotoxicity : The compound's chemical structure may lead to cytotoxic effects on various cell types.

Health Implications

Prolonged exposure to PFAS compounds has been linked to various health issues:

- Cancer Risk : Accumulating evidence suggests a correlation between PFAS exposure and increased cancer risk .

- Developmental Effects : Exposure during critical developmental periods (e.g., pregnancy) can result in adverse health outcomes for offspring .

Case Study 1: Environmental Impact

A study focused on the environmental persistence of PFAS highlighted the long-term accumulation of this compound in water sources. The study found elevated levels in regions near manufacturing plants .

Case Study 2: Human Health

A cohort study examining populations near contaminated sites reported higher incidences of liver dysfunction and immune system effects associated with PFAS exposure .

Toxicological Studies

Research has shown that exposure to this compound can lead to:

- Skin Irritation : Classified as a skin irritant (H315), indicating potential dermal toxicity.

- Respiratory Effects : Inhalation exposure can cause respiratory irritation (H335) .

Regulatory Perspectives

The U.S. Environmental Protection Agency (EPA) has set guidelines for PFAS levels in drinking water due to their potential health risks. The maximum contaminant level (MCL) for certain PFAS compounds is set at parts per trillion (ppt), reflecting concerns over their toxicity even at low concentrations .

Eigenschaften

IUPAC Name |

2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNMSWBRUAIIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378848 | |

| Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-54-3 | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.